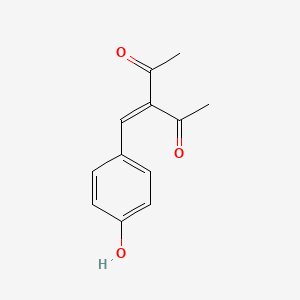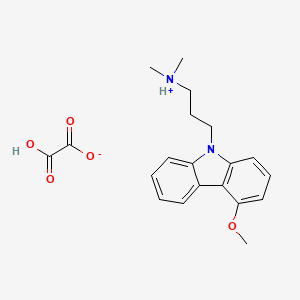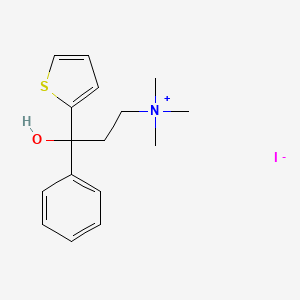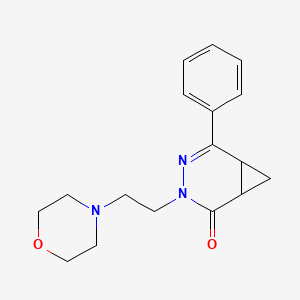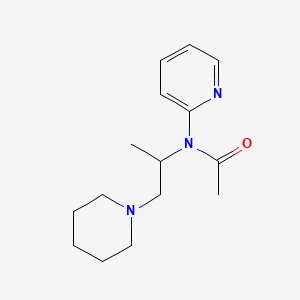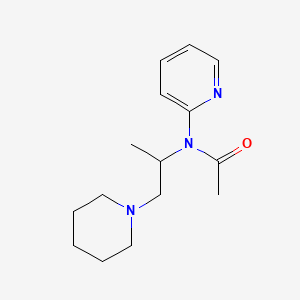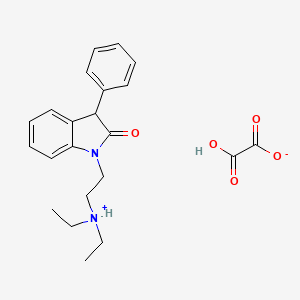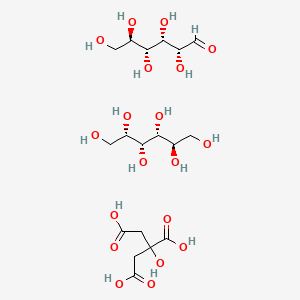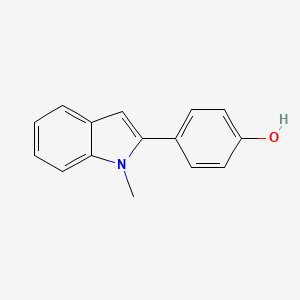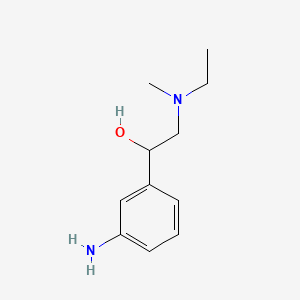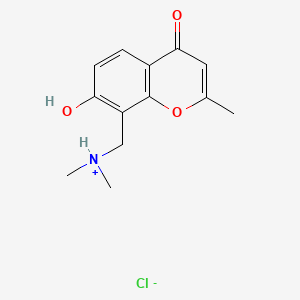
8-(Dimethylamino)methyl-7-hydroxy-2-methylchromone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Dimethylamino)methyl-7-hydroxy-2-methylchromone hydrochloride is a chemical compound with the molecular formula C13H16ClNO3 It is a derivative of chromone, a naturally occurring compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Dimethylamino)methyl-7-hydroxy-2-methylchromone hydrochloride typically involves the reaction of 7-hydroxy-2-methylchromone with dimethylamine in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(Dimethylamino)methyl-7-hydroxy-2-methylchromone hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The dimethylamino group can be substituted with other functional groups to create new compounds with diverse properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with unique chemical and biological properties
Scientific Research Applications
8-(Dimethylamino)methyl-7-hydroxy-2-methylchromone hydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(Dimethylamino)methyl-7-hydroxy-2-methylchromone hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 8-((Dimethylamino)methyl)-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one
- 8-((Dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
Uniqueness
8-(Dimethylamino)methyl-7-hydroxy-2-methylchromone hydrochloride is unique due to its specific substitution pattern and the presence of both hydroxyl and dimethylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
17544-17-1 |
|---|---|
Molecular Formula |
C13H16ClNO3 |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
(7-hydroxy-2-methyl-4-oxochromen-8-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C13H15NO3.ClH/c1-8-6-12(16)9-4-5-11(15)10(7-14(2)3)13(9)17-8;/h4-6,15H,7H2,1-3H3;1H |
InChI Key |
JKQLAXKBHGKAIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2)O)C[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


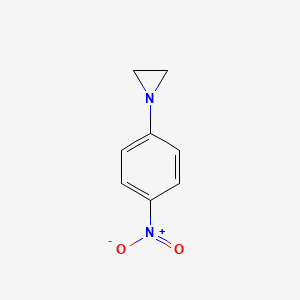
![(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13739018.png)
